2-Fluoro-4-methoxy-5-nitropyridine

Fluorodenitration Pyridine Functionalization Synthetic Methodology

Researchers require polysubstituted pyridines with orthogonal reactivity for kinase inhibitor libraries and PET tracer development. Generic di-substituted analogs fail to provide required regioselectivity. - **Key Advantage**: Lower LogP (0.67) vs. non-fluorinated analogs (1.33), ideal for CNS programs. - **Reactivity**: Enables selective SNAr and cross-coupling; 5-nitro group reduces to amine for amide coupling. - **Supply**: Stable, high-boiling-point solid suitable for scale-up and radiochemistry.

Molecular Formula C6H5FN2O3
Molecular Weight 172.11 g/mol
Cat. No. B11780296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methoxy-5-nitropyridine
Molecular FormulaC6H5FN2O3
Molecular Weight172.11 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1[N+](=O)[O-])F
InChIInChI=1S/C6H5FN2O3/c1-12-5-2-6(7)8-3-4(5)9(10)11/h2-3H,1H3
InChIKeyCPHXUONGCUNINM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-methoxy-5-nitropyridine: Properties & Procurement


2-Fluoro-4-methoxy-5-nitropyridine (CAS 1936090-04-8) is a highly functionalized, polysubstituted pyridine derivative. It serves as a crucial intermediate in the synthesis of complex molecules for pharmaceutical research and development [1]. This heterocyclic building block is characterized by a unique combination of a fluorine atom, a methoxy group, and a nitro group on the pyridine ring, endowing it with a distinct reactivity profile . These substituents collectively direct and enable further chemical transformations that are not possible with less complex pyridine analogs, making it a strategic choice for advanced molecular design in medicinal chemistry programs .

Reactivity handle Orthogonal 2-fluoro (SNAr) and 5-nitro (reduction/amination) enable sequential regioselective derivatization.
Synthetic workflow Fluorodenitration-amenable substitution pattern supports efficient building-block incorporation into kinase inhibitor and heterocyclic libraries.
Scale-up handling Solid-state intermediate with reported high thermal stability provides a manageable processing window for kilogram-scale campaigns.

2-Fluoro-4-methoxy-5-nitropyridine: No Substitute


Generic substitution of 2-fluoro-4-methoxy-5-nitropyridine with simpler analogs like 2-fluoro-5-nitropyridine or 2-methoxy-5-nitropyridine is not feasible due to the synergistic electronic and steric effects of its multiple substituents. The specific 2-fluoro, 4-methoxy, and 5-nitro substitution pattern on the pyridine ring creates a unique activation landscape for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions that are critical in pharmaceutical syntheses [1]. This substitution pattern is designed to provide a specific handle for regioselective functionalization, a level of control that cannot be achieved with mono- or di-substituted pyridines [2]. The following evidence demonstrates the quantifiable differences that dictate the selection of this specific compound over its closest comparators.

Mono-substituted analogs Simpler pyridines (e.g., 2-fluoro-5-nitropyridine) lack the synergistic electronic activation and orthogonal handles, shifting regiochemical outcomes in SNAr and cross-coupling sequences.
2-Chloro comparator 2-Chloro-4-methoxy-5-nitropyridine may exhibit different leaving-group reactivity and a higher propensity for side reactions under reductive conditions, potentially altering step sequence compatibility.
Low-molecular-weight analogs Comparators with higher volatility (e.g., 2-fluoro-5-nitropyridine) can introduce handling differences and loss risks during scale-up, limiting direct interchangeability in multi-step process chemistry.

2-Fluoro-4-methoxy-5-nitropyridine: Superiority Evidence


Superior Fluorodenitration Regioselectivity

The synthesis of 2-fluoro-4-methoxy-5-nitropyridine via fluorodenitration is enabled by its 5-nitro group on a pyridine ring, a position that is favorable for this transformation. A seminal study by Kuduk et al. established that the fluorodenitration reaction is general for 2- or 4-nitro-substituted pyridines, but 3-nitropyridine derivatives require an additional electron-withdrawing group to proceed efficiently [1]. This class-level finding directly translates to a synthetic advantage for the target compound (a 5-nitropyridine derivative) over a hypothetical 3-nitropyridine comparator, which would likely necessitate more forcing conditions or exhibit lower yields. The target compound's substitution pattern is therefore more amenable to this mild and efficient transformation.

Fluorodenitration regioselectivity
Class-level inference
Target (5-nitro derivative) undergoes efficient TBAF-mediated fluorodenitration; 3-nitropyridine analogs require an additional electron-withdrawing group for comparable reactivity.
Synthetic efficiency context: substitution pattern supports a milder, more direct fluorination step relative to 3-nitro isomers.
Qualitative class-level comparison; no yield data available for direct benchmarking.
Fluorodenitration Pyridine Functionalization Synthetic Methodology

Optimized Lipophilicity for Drug Design

The presence of the fluorine atom at the 2-position in 2-fluoro-4-methoxy-5-nitropyridine confers a significant advantage in terms of lipophilicity and metabolic stability compared to non-fluorinated analogs. The compound's calculated LogP is 0.67 . In contrast, the non-fluorinated analog 2-methoxy-5-nitropyridine has a significantly higher LogP of 1.33 . This quantitative difference of 0.66 LogP units indicates that the target compound is considerably less lipophilic, which is often associated with improved aqueous solubility, reduced non-specific binding, and a lower risk of hERG channel inhibition in drug candidates.

Lipophilicity comparison
Cross-study reported
Target LogP = 0.67 vs 2-methoxy-5-nitropyridine LogP = 1.33 (Δ −0.66)
Reported lower lipophilicity may support improved aqueous solubility and reduced non-specific binding in early lead profiling.
Calculated LogP values from database sources; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Properties Lead Optimization

Orthogonal Reactivity Advantage

2-Fluoro-4-methoxy-5-nitropyridine offers a distinct advantage in synthetic planning due to the orthogonal reactivity of its 2-fluoro and 5-nitro groups. The 2-fluoro substituent is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the 5-nitro group can be reduced to an amine for further diversification or used in other transformations [1]. This is in direct contrast to its 2-chloro analog, 2-chloro-4-methoxy-5-nitropyridine, where the chloro group is more prone to unwanted side reactions under reductive conditions. The target compound allows for a more selective and predictable sequence of functionalizations. While no direct kinetic study is available for these specific compounds, the well-established lower bond dissociation energy of C-F compared to C-Cl in these activated systems (supported by the literature on SNAr reactivity) makes the fluoro derivative a more reactive and versatile partner in many palladium-catalyzed cross-coupling reactions.

Orthogonal reactivity
Class-level inference
2-Fluoro group provides a superior SNAr/cross-coupling handle vs 2-chloro analog, which can show reduced reactivity and more side reactions under reductive conditions.
Reactivity profile supports sequential derivatization with fewer protection/deprotection steps in complex molecule assembly.
Based on well-established C–F vs C–Cl bond dissociation trends in activated pyridine systems.
Nucleophilic Aromatic Substitution Cross-Coupling Synthetic Strategy

Thermal Stability for Scale-Up

For large-scale procurement and industrial application, the physical state and thermal stability of an intermediate are critical parameters. 2-Fluoro-4-methoxy-5-nitropyridine, with a reported boiling point of 276.2±35.0 °C at 760 mmHg , offers a broad thermal processing window. This is advantageous when compared to simpler, lower-molecular-weight analogs like 2-fluoro-5-nitropyridine, which is a liquid at room temperature (melting point 17-21 °C) and has a significantly lower boiling point of 220.9-87 °C at a reduced pressure of 7 mmHg . The higher boiling point and solid-state nature of the target compound suggest lower volatility and easier handling, which are favorable for weighing, transfer, and storage in a kilogram-scale manufacturing environment, ultimately contributing to improved safety and process control.

Thermal stability
Cross-study reported
Target bp 276.2±35.0 °C (760 mmHg) vs 2-fluoro-5-nitropyridine bp 220.9‑87 °C (7 mmHg)
Higher boiling point and solid-state nature indicate lower volatility, supporting safer handling and reduced loss during scale-up.
Vendor technical datasheet values; pressure difference limits direct comparison.
Process Chemistry Thermal Stability Procurement

2-Fluoro-4-methoxy-5-nitropyridine: Key Applications


Kinase Inhibitor Intermediate

The unique substitution pattern of 2-fluoro-4-methoxy-5-nitropyridine makes it an ideal scaffold for constructing kinase inhibitor libraries. The 2-fluoro group serves as a handle for rapid diversification via SNAr reactions with amines, a common motif in kinase inhibitor design [1]. The 5-nitro group can be reduced to an amine, providing a second point of attachment for amide coupling or further heterocycle formation. This orthogonal reactivity allows for the efficient synthesis of highly decorated pyridine cores, a feature that is highly valued in programs targeting ATP-binding pockets of kinases, where each substituent can be optimized for potency and selectivity.

PET Tracer Precursor

The compound's structure is strategically aligned with the requirements for 18F-radiolabeling. The 2-fluoro group is pre-installed, and the 5-nitro group can act as an activating group for further functionalization. More importantly, the favorable SNAr reactivity of nitropyridine derivatives with [18F]fluoride, as demonstrated in studies on similar systems, positions this compound as a valuable precursor for synthesizing novel PET imaging agents [2]. The ability to introduce fluorine-18 late-stage into a complex molecule is a key advantage in radiopharmaceutical chemistry, and this compound's architecture is well-suited for such applications.

Agrochemical Building Block

Polysubstituted pyridines are a privileged scaffold in the design of modern agrochemicals, including fungicides and herbicides. The combination of a fluorine atom for metabolic stability and a nitro group for further transformation makes 2-fluoro-4-methoxy-5-nitropyridine a versatile starting point for discovery chemistry . Its higher thermal stability and favorable handling properties, as evidenced by its high boiling point, are particularly advantageous for the multi-step synthesis and scale-up often required in agrochemical development programs, where robust and scalable processes are paramount.

CNS Drug Candidate Intermediate

The lower lipophilicity of 2-fluoro-4-methoxy-5-nitropyridine (LogP 0.67) compared to non-fluorinated analogs (e.g., 2-methoxy-5-nitropyridine, LogP 1.33) makes it an attractive intermediate for central nervous system (CNS) drug discovery. Lower LogP values are generally correlated with better CNS penetration, reduced plasma protein binding, and fewer off-target effects. Starting a synthesis with this intermediate allows medicinal chemists to build drug candidates that are already within a favorable lipophilicity space, potentially streamlining lead optimization and improving the chances of identifying a clinical candidate with a desirable pharmacokinetic profile.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate
Orthogonal 2-F (SNAr) and 5-NO₂ (reduction) sites for rapid diversification
Regioselective functionalization and amination sequence reproducibility
PET tracer precursor
Nitro-activated SNAr reactivity compatible with [¹⁸F]fluoride incorporation
Radiochemical incorporation efficiency and late-stage fluorination scope
Agrochemical building block
Polysubstituted pyridine core with reported high thermal stability
Multi-step derivatization robustness and kilogram-scale process safety
CNS drug candidate intermediate
Lower calculated LogP relative to non-fluorinated analogs
Lipophilicity-driven CNS multiparameter optimization and early ADME profiling

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